molecular formula C9H18ClNO2 B12865339 Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride

Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B12865339
M. Wt: 207.70 g/mol
InChI Key: IOAQSQJEFPKKLD-OGFXRTJISA-N
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Description

Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like amines or thiols can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Alcohols

    Substitution: Amides, thioesters, and other derivatives

Scientific Research Applications

Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Pyrrolidine-2,5-diones: These compounds have a similar ring structure but contain additional functional groups that confer different properties.

Uniqueness

Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-4-12-8(11)7-5-9(2,3)6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1

InChI Key

IOAQSQJEFPKKLD-OGFXRTJISA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC(CN1)(C)C.Cl

Canonical SMILES

CCOC(=O)C1CC(CN1)(C)C.Cl

Origin of Product

United States

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